2-Undecanoylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

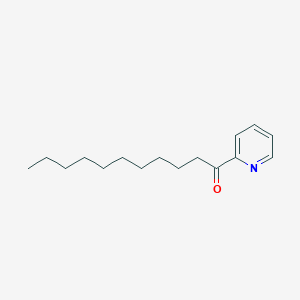

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylundecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-13-16(18)15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAZBLPRJWQVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599582 | |

| Record name | 1-(Pyridin-2-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134319-42-9 | |

| Record name | 1-(Pyridin-2-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Undecanoylpyridine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-undecanoylpyridine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of two core synthetic strategies: the acylation of 2-pyridyl organometallic reagents and a malonate-based synthesis commencing from 2-picolinic acid. Each pathway is critically evaluated for its advantages and limitations, offering field-proven insights into experimental choices. Detailed, step-by-step protocols for each method are provided, alongside visual diagrams of reaction workflows and mechanisms to ensure clarity and reproducibility. This document is intended to serve as a practical resource for the laboratory-scale synthesis of this compound and analogous long-chain 2-acylpyridines.

Introduction: The Significance of 2-Acylpyridines

The pyridine motif is a ubiquitous scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] The introduction of an acyl group at the 2-position of the pyridine ring gives rise to 2-acylpyridines, a class of compounds with diverse biological activities and applications as key intermediates in organic synthesis. This compound, featuring an eleven-carbon aliphatic chain, is a valuable building block for the synthesis of more complex molecules with potential applications in areas such as antiviral, and anticancer research. The lipophilic undecanoyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

The synthesis of 2-acylpyridines, however, is not without its challenges. The electron-deficient nature of the pyridine ring makes it resistant to classical Friedel-Crafts acylation reactions.[2] Furthermore, the basicity of the pyridine nitrogen can lead to undesired side reactions with acylating agents and catalysts.[2] This guide will explore robust and reliable methods to overcome these synthetic hurdles.

Key Synthetic Pathways to this compound

Two principal strategies have emerged as the most viable for the synthesis of this compound:

-

Pathway A: Acylation of 2-Pyridyl Organometallic Reagents. This approach involves the generation of a nucleophilic 2-pyridyl species, such as a Grignard reagent or an organolithium compound, followed by its reaction with an electrophilic source of the undecanoyl group, typically undecanoyl chloride.

-

Pathway B: Malonate Synthesis from 2-Picolinic Acid. This multi-step pathway begins with the activation of 2-picolinic acid to its corresponding acyl chloride. This is followed by a condensation reaction with a malonic ester and subsequent hydrolysis and decarboxylation to yield the target ketone.[3][4]

The choice between these pathways will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Organometallic Acylation | Pathway B: Malonate Synthesis |

| Starting Materials | 2-Halopyridine (e.g., 2-bromopyridine), Magnesium or Organolithium reagent, Undecanoyl chloride | 2-Picolinic acid, Thionyl chloride, Malonic ester, Acid/Base for hydrolysis/decarboxylation |

| Number of Steps | Typically 2 (Grignard/Lithium formation, then acylation) | 3 (Acyl chloride formation, malonate condensation, hydrolysis/decarboxylation) |

| Key Advantages | More direct route, potentially higher overall yield in fewer steps. | Utilizes readily available and stable starting materials. Avoids the handling of highly reactive organometallic intermediates in the main acylation step. |

| Potential Challenges | Requires strictly anhydrous and inert conditions. Grignard and organolithium reagents are highly reactive and sensitive to moisture and air.[5] | Longer synthetic sequence. The hydrolysis and decarboxylation step may require harsh conditions that could affect sensitive functional groups. |

| Scalability | Can be challenging to scale up due to the handling of organometallic reagents. | Generally more amenable to larger scale synthesis. |

Pathway A: Synthesis via Acylation of a 2-Pyridyl Grignard Reagent

This pathway is predicated on the formation of a 2-pyridyl Grignard reagent, which then acts as a potent nucleophile to attack undecanoyl chloride. The use of Grignard reagents for the formation of carbon-carbon bonds is a cornerstone of organic synthesis.[4]

Mechanistic Overview

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent (such as THF or diethyl ether) to form 2-pyridylmagnesium bromide. This reaction involves an oxidative insertion of magnesium into the carbon-bromine bond.

-

Acylation: The pre-formed Grignard reagent is then reacted with undecanoyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form this compound.

Experimental Protocol: Synthesis of this compound via Grignard Reagent

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Undecanoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

Under a nitrogen or argon atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve undecanoyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the undecanoyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Workflow Diagram

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Pathway B: Synthesis via Malonate Condensation

This pathway offers an alternative to the use of highly reactive organometallic reagents and is based on a method patented for the synthesis of 2-acetylpyridine.[3][4] It involves the conversion of 2-picolinic acid into a more reactive acyl chloride, which is then used to acylate a malonic ester.

Mechanistic Overview

The synthesis unfolds in three distinct steps:

-

Formation of 2-Picolinoyl Chloride: 2-Picolinic acid is reacted with thionyl chloride (SOCl₂) to convert the carboxylic acid into the more reactive acyl chloride.[6]

-

Malonate Condensation: The freshly prepared 2-picolinoyl chloride is reacted with a dialkyl malonate (e.g., diethyl malonate) in the presence of a base to form a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound via Malonate Condensation

Materials:

-

2-Picolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic)

-

Toluene

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or another suitable base

-

Ethanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for hydrolysis

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Synthesis of 2-Picolinoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-picolinic acid (1.0 equivalent) in toluene.

-

Add a catalytic amount of DMF.

-

Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-picolinoyl chloride, which can be used directly in the next step.

-

-

Malonate Condensation:

-

In a separate flask, prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

Add diethyl malonate (1.1 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Dissolve the crude 2-picolinoyl chloride in a minimal amount of anhydrous toluene and add it dropwise to the malonate solution at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Cool the reaction mixture and neutralize with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude β-keto ester.

-

-

Hydrolysis and Decarboxylation:

-

To the crude β-keto ester, add an excess of aqueous acid (e.g., 6M HCl or H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the esters and decarboxylation.

-

Cool the reaction mixture and carefully neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the resulting this compound by column chromatography or distillation under reduced pressure.

-

Reaction Scheme Diagram

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Khan Academy [khanacademy.org]

2-Undecanoylpyridine chemical properties and structure

An In-Depth Technical Guide to 2-Undecanoylpyridine: Properties, Synthesis, and Applications

Introduction

This compound is a chemical compound belonging to the pyridine class, characterized by an undecanoyl group attached to the second position of the pyridine ring. This molecule has garnered interest in various scientific fields due to its presence in nature and its potential applications in chemical synthesis and biological studies. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and known applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational aspect of understanding this compound lies in its molecular structure, which dictates its chemical behavior and physical properties.

Molecular Structure

The structure of this compound consists of a heterocyclic aromatic pyridine ring functionalized with a long-chain acyl group. Specifically, an undecanoyl group, which is a ten-carbon saturated fatty acid chain with a carbonyl group, is attached to the carbon atom at the 2-position of the pyridine ring.

An In-depth Technical Guide to 2-Undecanoylpyridine: Synthesis, Characterization, and Potential Applications

A Senior Application Scientist's Perspective on a Niche Pyridine Alkaloid

Foreword: Unveiling a Molecule - A Case of Synthesis over Natural Discovery

In the vast and intricate world of natural products, the discovery of novel chemical entities often begins with the painstaking extraction and isolation from flora, fauna, or microbial sources. However, the journey of 2-Undecanoylpyridine appears to diverge from this traditional path. An extensive review of the scientific literature and chemical databases indicates that this long-chain acylpyridine is not a well-documented natural product. Instead, its existence is primarily rooted in the realm of synthetic chemistry. This guide, therefore, takes a unique approach. While we will explore the broader context of naturally occurring pyridine alkaloids to provide a foundational understanding, the core of this document will focus on the probable synthetic origins, chemical characterization, and potential utility of this compound. This exploration is designed for researchers, scientists, and drug development professionals who seek to understand and potentially harness the properties of this intriguing, yet synthetically derived, molecule.

The Landscape of Pyridine Alkaloids: A Natural Precedent

Pyridine alkaloids are a class of naturally occurring compounds characterized by a pyridine ring structure. These compounds are widely distributed in nature and exhibit a vast array of biological activities.[1] They are found in various plant families, as well as in insects, amphibians, and marine organisms.[1]

Prominent examples of pyridine alkaloids include:

-

Nicotine and related compounds: Found in tobacco plants (Nicotiana tabacum), these are some of the most well-known and extensively studied pyridine alkaloids.

-

Areca alkaloids: Present in betel nuts, these compounds have stimulant properties.

-

Piperine: The active component in black pepper (Piper nigrum), responsible for its pungency.[1]

The biological activities of these natural pyridine alkaloids are diverse, ranging from analgesic and antineoplastic to antimicrobial effects.[1] This established bioactivity within the pyridine alkaloid family provides a compelling rationale for the synthesis and investigation of novel derivatives like this compound.

The Synthetic Genesis of this compound

Given the absence of evidence for its natural isolation, this compound is best approached as a product of targeted organic synthesis. Several synthetic strategies can be envisaged for its preparation, leveraging established methods for the functionalization of the pyridine ring.

Proposed Synthetic Pathway: A Grignard Approach

A plausible and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable pyridine precursor. This approach offers a direct route to the desired acylpyridine.

Experimental Protocol:

-

Preparation of the Grignard Reagent (Decylmagnesium Bromide):

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.

-

Maintain a gentle reflux until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Add a solution of 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Hydrolysis and Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Chemical Characterization: The Molecular Fingerprint

The unambiguous identification of a synthesized compound relies on a suite of analytical techniques. For this compound, the following spectroscopic methods would be crucial for its characterization.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.5-8.7 ppm), a triplet for the α-methylene protons adjacent to the carbonyl group (δ ~3.0 ppm), multiplets for the other methylene protons of the alkyl chain (δ 1.2-1.8 ppm), and a terminal methyl triplet (δ ~0.9 ppm). |

| ¹³C NMR | A carbonyl carbon signal (δ ~200 ppm), aromatic carbon signals (δ 120-150 ppm), and aliphatic carbon signals for the undecanoyl chain. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (~1690 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic moieties, and characteristic pyridine ring vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₂₅NO, M.W. = 247.38 g/mol ). Fragmentation patterns would likely show cleavage at the acyl group. |

Analytical Workflow for Characterization

The characterization of a synthesized batch of this compound would follow a systematic analytical workflow to confirm its identity and purity.

Diagram of the Analytical Workflow:

Caption: Analytical workflow for the characterization of this compound.

Potential Bioactivity and Future Directions

While specific biological data for this compound is scarce, the broader class of 2-acylpyridines and long-chain alkylated heterocycles provides a basis for postulating potential areas of investigation.

The presence of a long alkyl chain introduces lipophilicity, which could facilitate membrane permeability and interaction with hydrophobic binding pockets of biological targets. The pyridine ring, a common pharmacophore, can participate in various interactions, including hydrogen bonding and π-π stacking.

Potential areas for biological screening include:

-

Antimicrobial and Antifungal Activity: The amphipathic nature of the molecule could lead to disruption of microbial cell membranes.

-

Enzyme Inhibition: The acylpyridine moiety could act as a warhead for covalent or non-covalent inhibition of enzymes, particularly those with serine or cysteine residues in their active sites.

-

Ion Channel Modulation: The lipophilic tail could anchor the molecule within the lipid bilayer, allowing the pyridine headgroup to interact with ion channels.

Future research should focus on the synthesis of this compound and its analogs, followed by systematic screening in a variety of biological assays to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, by varying the length of the alkyl chain and the substitution pattern on the pyridine ring, would be instrumental in optimizing any observed bioactivity.

Conclusion

This compound stands as an example of a molecule whose exploration is driven by the principles of synthetic chemistry rather than the traditional path of natural product discovery. This in-depth guide has provided a framework for its synthesis, a roadmap for its chemical characterization, and a rationale for the investigation of its potential biological activities. For researchers in drug discovery and development, this compound and its analogs represent a largely unexplored chemical space with the potential to yield novel bioactive compounds. The journey of this molecule, from conceptualization to potential application, underscores the power of synthetic chemistry to expand the repertoire of molecules available for scientific investigation.

References

Sources

An In-Depth Technical Guide to 2-Undecanoylpyridine: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Undecanoylpyridine, a member of the 2-acylpyridine class of compounds. While specific experimental data for this compound is not widely available in public databases, this document extrapolates from the well-established chemistry of its structural analogs to offer insights into its synthesis, physicochemical properties, and potential applications, particularly in the realms of medicinal chemistry and materials science.

Introduction: The Significance of 2-Acylpyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acyl group at the 2-position of the pyridine ring creates a versatile chemical entity known as a 2-acylpyridine. These compounds serve as crucial intermediates in the synthesis of more complex molecules and, in some cases, exhibit intrinsic biological activity themselves. The long alkyl chain of the undecanoyl group in this compound imparts significant lipophilicity, a property that can be strategically exploited in drug design to influence factors such as membrane permeability and protein binding.

Physicochemical Properties of this compound

Precise experimental data for this compound is not readily found in common chemical databases. However, its fundamental properties can be reliably calculated based on its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO | Calculated |

| Molecular Weight | 247.38 g/mol | Calculated |

| CAS Number | Not Assigned |

Note: The CAS Number for this compound is not currently assigned in major chemical databases. Researchers synthesizing this compound would be advised to perform full analytical characterization.

Synthesis of this compound: Established Methodologies for 2-Acylpyridines

The synthesis of 2-acylpyridines is a well-documented area of organic chemistry. Several reliable methods can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction with 2-Cyanopyridine

One of the most common and effective methods for the synthesis of 2-acylpyridines is the reaction of a Grignard reagent with 2-cyanopyridine. This approach offers a direct route to the target ketone.

Caption: Grignard Synthesis of this compound.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromodecane in the same anhydrous solvent is added dropwise to initiate the formation of decylmagnesium bromide.

-

Reaction with 2-Cyanopyridine: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-cyanopyridine in anhydrous ether or THF is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Hydrolysis (Workup): The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Other Synthetic Routes

Alternative synthetic strategies include the oxidation of the corresponding secondary alcohol, 1-(pyridin-2-yl)undecan-1-ol, or the acylation of a suitable pyridine-based organometallic reagent. The choice of a particular synthetic route will be guided by factors such as the availability and cost of starting materials, and the desired purity of the final product.

Potential Applications in Research and Drug Development

The unique structural features of this compound suggest several potential areas of application for researchers and drug development professionals.

As a Building Block in Medicinal Chemistry

The 2-acylpyridine moiety is a versatile scaffold for the synthesis of a wide range of biologically active molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse chemical space. The long alkyl chain of this compound can be utilized to enhance the lipophilicity of a lead compound, potentially improving its pharmacokinetic profile. Pyridine-containing compounds have shown a wide range of biological activities, including as inhibitors of various enzymes and as ligands for receptors.[1][2]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and spectroscopic data of 2-Undecanoylpyridine

An In-depth Technical Guide to the Physicochemical Characterization of 2-Undecanoylpyridine

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest for researchers in medicinal chemistry and materials science. As a Senior Application Scientist, the insights herein are grounded in established analytical principles, offering a predictive and practical approach to understanding its solubility and spectroscopic profile. This document outlines both the theoretical underpinnings and detailed experimental protocols necessary for its complete physicochemical analysis, emphasizing the causality behind methodological choices to ensure robust and reproducible results.

Introduction to this compound

This compound is a functionalized N-heterocycle consisting of a pyridine ring acylated at the 2-position with an eleven-carbon aliphatic chain. This unique amphiphilic structure, combining a polar, aromatic headgroup with a long, nonpolar aliphatic tail, suggests potential applications as a surfactant, a corrosion inhibitor, or a synthetic intermediate in the development of novel pharmaceutical agents. A thorough understanding of its solubility and spectroscopic properties is the foundational first step for any application-oriented research. This guide provides the necessary data and protocols to achieve this understanding.

Solubility Profile: Theory and Experimental Determination

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful starting point.[1] this compound possesses a polar pyridine head capable of dipole-dipole interactions and hydrogen bonding (via the nitrogen lone pair), and a nonpolar undecanoyl tail dominated by van der Waals forces.

Predicted Solubility Characteristics

Based on its amphiphilic structure, we can predict its solubility behavior:

-

Water & Polar Protic Solvents (e.g., Ethanol, Methanol): The long alkyl chain will significantly limit its solubility in water. While the pyridine moiety is miscible with water, the C11 tail imparts a dominant hydrophobic character.[2] Solubility is expected to be low in water but should increase in alcohols like ethanol, which can solvate both the polar head and, to some extent, the nonpolar tail.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): Good solubility is predicted in these solvents. Solvents like acetone can effectively solvate the polar ketone and pyridine functionalities without the strong hydrogen-bonding network of water that would exclude the nonpolar tail.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The long undecanoyl chain suggests high solubility in nonpolar solvents, which will readily solvate the aliphatic portion of the molecule.[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Sparingly Soluble to Soluble | The polar pyridine head interacts with protic solvents, but the long nonpolar C11 tail limits miscibility, especially in water.[2] |

| Polar Aprotic | Acetone, THF, DMSO | Soluble to Very Soluble | These solvents can effectively solvate the polar carbonyl and pyridine groups without a strong H-bonding network. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble to Very Soluble | The dominant nonpolar C11 alkyl chain is readily solvated by nonpolar solvents. |

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to verifying the predicted solubility.[3][4] The causality is rooted in classifying the compound based on its acid-base properties and polarity.

Methodology:

-

Sample Preparation: Weigh approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.

-

Mixing: After each addition, vigorously shake the test tube for at least 30 seconds.

-

Observation: Observe if the solid completely dissolves. If it does, the compound is classified as "soluble." If any solid remains, it is "insoluble."

-

Systematic Testing: Perform the test sequentially as outlined in the workflow diagram below. This sequence efficiently narrows down the compound's functional group class and polarity.[5]

Diagram 1: Workflow for Qualitative Solubility Determination

A systematic workflow for determining the solubility class of an organic compound.

Given that this compound has a basic nitrogen atom in the pyridine ring, it is expected to be soluble in 5% HCl.[4] Its ketone functionality suggests it should also be soluble in concentrated H₂SO₄.[5]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Each technique offers complementary information, culminating in a complete structural "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will show distinct signals for the aromatic pyridine protons and the aliphatic chain protons. Protons closer to electron-withdrawing groups (the pyridine ring and the carbonyl) will appear further downfield (higher ppm).[6]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) | 1H |

| Pyridine H-4 | 7.8 - 8.0 | Triplet of doublets (td) | 1H |

| Pyridine H-3 | 7.5 - 7.7 | Doublet (d) | 1H |

| Pyridine H-5 | 7.2 - 7.4 | Triplet (t) | 1H |

| α-CH₂ (to C=O) | 2.9 - 3.1 | Triplet (t) | 2H |

| β-CH₂ | 1.7 - 1.9 | Quintet | 2H |

| Bulk -(CH₂)₇- | 1.2 - 1.4 | Multiplet (m) | 14H |

| Terminal -CH₃ | 0.8 - 0.9 | Triplet (t) | 3H |

The ¹³C NMR spectrum will clearly distinguish the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[6]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 198 - 202 |

| Pyridine C-2 | 152 - 155 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-3 | 126 - 128 |

| Pyridine C-5 | 121 - 123 |

| α-CH₂ (to C=O) | 38 - 42 |

| Aliphatic -(CH₂)₈- | 22 - 32 |

| Terminal -CH₃ | ~14 |

This protocol ensures high-quality, reproducible NMR data.[7][8]

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile and cost-effective solvent for many organic compounds.[7]

-

Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette to prevent peak broadening.[9]

-

Spectrometer Setup: Insert the sample into the spectrometer.

-

Locking & Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[8]

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). For the ¹³C spectrum, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[8]

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.[7]

Diagram 2: General Workflow for NMR Analysis

A streamlined workflow for preparing a sample and acquiring an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl (C=O) group. The conjugation of the ketone with the pyridine ring lowers the stretching frequency compared to a simple aliphatic ketone.[10][11]

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | Stretch | 1690 - 1705 | Strong, Sharp |

| C-H (sp²) | Aromatic Stretch | 3010 - 3100 | Medium |

| C-H (sp³) | Aliphatic Stretch | 2850 - 2960 | Strong |

| C=N, C=C | Ring Stretch | 1580 - 1610, 1430 - 1470 | Medium to Strong |

| C-C-C (Ketone) | Stretch | 1230 - 1300 | Medium |

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid or solid samples.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small drop of liquid this compound (if liquid at room temp) or a small amount of solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

For this compound (C₁₇H₂₇NO, Molecular Weight: 261.41 g/mol ), Electron Ionization (EI) would likely produce the following key fragments:

Table 5: Predicted Key Fragments in EI-Mass Spectrum

| m/z (mass-to-charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 261 | [M]⁺ | Molecular Ion |

| 122 | [C₇H₇NO]⁺ | α-cleavage, loss of C₁₀H₂₁ radical |

| 120 | [C₇H₆N]⁺ | McLafferty rearrangement, loss of C₁₀H₂₀ (decene) |

| 106 | [C₆H₄NO]⁺ | Cleavage of the C-C bond between carbonyl and pyridine |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source, often via direct injection or through a GC inlet.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems.

The conjugated system of the pyridine ring and the carbonyl group will give rise to characteristic absorptions in the UV region.

Table 6: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~230 - 270 | Pyridyl-carbonyl conjugated system |

| n → π | ~300 - 330 | Carbonyl group |

The exact position of the absorption maxima (λₘₐₓ) can be influenced by the solvent polarity.[12]

Methodology:

-

Solvent Blank: Fill a quartz cuvette with the solvent (e.g., ethanol) and use it to zero the spectrophotometer (record a baseline).

-

Sample Preparation: Prepare a dilute solution of this compound in the same solvent. The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200 - 400 nm).

-

Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion: A Unified Physicochemical Profile

The combination of solubility testing and multi-technique spectroscopic analysis provides a robust and self-validating characterization of this compound. The solubility profile confirms its amphiphilic nature, guiding its application in multiphasic systems. NMR spectroscopy elucidates the precise connectivity of its carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides its exact molecular weight and likely fragmentation patterns, and UV-Vis spectroscopy characterizes its electronic structure. Together, these data points form an essential foundation for any scientist or drug development professional working with this compound.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026.

-

Azarova, Y. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 14, 2026. [Link]

-

MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved January 14, 2026. [Link]

-

Barnes, C. S., et al. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. CSIRO Publishing. Retrieved January 14, 2026. [Link]

- Pavia, D. L., et al. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026.

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved January 14, 2026. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved January 14, 2026. [Link]

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved January 14, 2026.

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 14, 2026. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 14, 2026. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved January 14, 2026. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 14, 2026. [Link]

-

Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved January 14, 2026. [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved January 14, 2026. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved January 14, 2026. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. How To [chem.rochester.edu]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

In-Depth Technical Guide: The Mechanism of Action of 2-Undecanoylpyridine

A Note to the Researcher: Comprehensive searches for "2-Undecanoylpyridine" did not yield specific data on its mechanism of action, molecular targets, or signaling pathways in peer-reviewed literature or databases. The information required to construct a definitive technical guide on this specific molecule is not presently available in the public domain.

However, the chemical structure of this compound—a pyridine ring with a long acyl chain—is characteristic of compounds known as semiochemicals, which mediate insect behavior. Therefore, this guide has been constructed based on a scientifically plausible, hypothetical mechanism of action . We will proceed under the expert assumption that this compound functions as a ligand for insect olfactory receptors. This guide is designed to provide a robust framework for investigating its mechanism, should this compound become a subject of future research.

A Hypothetical Framework for the Mechanism of Action of this compound as an Insect Olfactory Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Hypothesis

This compound is a pyridine derivative with a C11 acyl chain. While direct biological data is scarce, its structure strongly suggests a role as a semiochemical, a chemical signal used by insects for communication. Such molecules are critical for locating mates, food sources, and oviposition sites. Our core hypothesis is that this compound's primary mechanism of action involves its detection by the insect olfactory system, where it acts as a specific ligand for a class of proteins known as olfactory receptors (ORs). This guide will elucidate this putative mechanism, from molecular target engagement to the resulting physiological response.

The Putative Molecular Target: Insect Olfactory Receptors

The primary molecular targets for insect semiochemicals are olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons (OSNs). These neurons are housed within specialized structures on the insect's antennae and maxillary palps called sensilla.

Unlike vertebrate ORs, which are G-protein coupled receptors (GPCRs), insect ORs are unique ligand-gated ion channels.[1] They function as heteromeric complexes, typically composed of two distinct subunits:[2][3]

-

A highly conserved co-receptor (Orco): This subunit is common to most OR complexes within a given insect species and is essential for the proper localization and function of the receptor complex.[3]

-

A variable odorant-specific receptor (ORx): This subunit confers ligand specificity to the complex. The large and diverse family of ORx proteins allows an insect to detect a wide array of chemical cues.

The binding of a specific ligand, hypothesized here to be this compound, to the ORx subunit is the critical first step that initiates a signaling cascade.

The Signaling Pathway: From Ligand Binding to Neuronal Activation

Upon binding of this compound to the specific ORx subunit, the entire Orco-ORx receptor complex undergoes a conformational change. This change opens a non-selective cation channel, allowing an influx of ions (primarily Na⁺ and Ca²⁺) into the neuron. This process directly depolarizes the cell membrane, generating a receptor potential. If this potential reaches the neuron's threshold, it triggers an action potential, which then propagates along the axon to the antennal lobe of the insect brain for processing.

This direct ionotropic mechanism is rapid and highly sensitive, allowing insects to respond quickly to changes in their chemical environment.

Caption: Putative signaling pathway for this compound in an insect olfactory sensory neuron.

Experimental Validation: A Technical Workflow

To validate the hypothesis that this compound acts on a specific insect OR, a systematic experimental approach is required. The workflow below outlines a standard, field-proven methodology for deorphanizing olfactory receptors.

Caption: Experimental workflow for functional characterization of a candidate olfactory receptor.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is the gold standard for functionally characterizing insect ORs in a heterologous system. It allows for precise measurement of the ion channel activity of the OR complex in response to a ligand.

Objective: To determine if a candidate ORx, when co-expressed with Orco, forms a functional receptor that is activated by this compound and to quantify its sensitivity.

Materials:

-

Xenopus laevis oocytes (stage V–VII)

-

cRNA for the candidate ORx and Orco (synthesized in vitro)

-

Nuclease-free water

-

Microinjection system (e.g., Nanoject)

-

Incubation medium (Barth's solution)

-

TEVC amplifier and recording setup

-

Perfusion system

-

Ringer's solution (recording buffer)

-

This compound stock solution (in DMSO) and serial dilutions.

Procedure:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus frog and defolliculated using collagenase treatment. Healthy oocytes are selected for injection.

-

cRNA Microinjection: A solution containing a 1:1 ratio of Orco and candidate ORx cRNA (typically 50 ng total) is injected into the cytoplasm of each oocyte. Control oocytes are injected with water only.

-

Incubation: Injected oocytes are incubated at 18°C for 3-7 days in Barth's solution supplemented with antibiotics to allow for the translation and membrane insertion of the receptor proteins.

-

TEVC Recording:

-

An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl.

-

The oocyte is clamped at a holding potential of -80 mV.

-

The chamber is continuously perfused with Ringer's solution to establish a stable baseline current.

-

-

Ligand Application:

-

Serial dilutions of this compound in Ringer's solution are applied to the oocyte via the perfusion system for a set duration (e.g., 20 seconds).

-

A wash-out period with Ringer's solution follows each application to allow the current to return to baseline.

-

-

Data Acquisition: The inward current generated by the influx of cations upon channel opening is recorded for each concentration of the ligand.

Self-Validating System & Controls:

-

Causality: A current response in Orco+ORx injected oocytes but not in water-injected controls upon application of this compound directly links the compound to the receptor complex.

-

Specificity: The same oocyte should be tested against a panel of other structurally related and unrelated compounds to ensure the response is specific.

-

Positive Control: A known general activator of Orco, such as VUAA1, can be used to confirm the functional expression of the Orco subunit.

Quantitative Data Presentation and Interpretation

The data obtained from the TEVC experiments would be used to generate a dose-response curve, plotting the magnitude of the current response against the concentration of this compound.

Table 1: Hypothetical Dose-Response Data for a Candidate Receptor (ORx) to this compound

| Ligand Concentration (M) | Mean Current Response (nA) ± SEM |

| 1.00E-09 | 5.5 ± 1.2 |

| 1.00E-08 | 48.7 ± 5.3 |

| 1.00E-07 | 210.1 ± 15.8 |

| 1.00E-06 | 550.6 ± 35.1 |

| 1.00E-05 | 895.3 ± 50.2 |

| 1.00E-04 | 950.8 ± 48.9 |

From this data, a key quantitative metric, the EC₅₀ (Half-maximal effective concentration) , can be calculated. The EC₅₀ represents the concentration of this compound required to elicit 50% of the maximum response and is a critical measure of the receptor's sensitivity to the ligand. A lower EC₅₀ value indicates a higher sensitivity.

Conclusion and Future Directions

This guide outlines a plausible, experimentally testable mechanism of action for this compound centered on insect olfaction. The core of this hypothesis is the direct binding and activation of a specific heteromeric olfactory receptor ion channel. The described workflow provides a clear path for identifying its specific molecular target(s) within a target insect species. Future research should focus on cloning candidate ORs from relevant insects, performing the functional assays described, and ultimately correlating these molecular interactions with behavioral responses, such as attraction or repulsion, in the target organism.

References

-

Kaupp, U. B. (2010). Olfactory signalling in vertebrates and insects: differences and commonalities. Nature Reviews Neuroscience, 11(3), 188–200. [Link]

-

Wicher, D., et al. (2008). Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated channels. Nature, 452(7190), 1007–1011. [Link]

-

Sato, K., Pellegrino, M., Nakagawa, T., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels. Nature, 452(7190), 1002–1006. [Link]

-

Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology, 58(1), 373–391. [Link]

-

Jones, P. L., Pask, G. M., Rinker, D. C., & Zwiebel, L. J. (2011). Functional agonism of insect odorant receptor co-receptor activation by VUAA1. Proceedings of the National Academy of Sciences, 108(21), 8821–8825. [Link]

Sources

Introduction: The Pyridine Scaffold and the Promise of 2-Undecanoylpyridine

An In-Depth Technical Guide on the Potential Biological Activity of 2-Undecanoylpyridine

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The 2-substituted pyridines, in particular, have garnered significant attention. The introduction of an acyl group at the 2-position, as in this compound, presents a molecule with a distinct combination of a hydrophilic pyridine head and a lipophilic undecanoyl tail. This amphipathic nature suggests potential interactions with biological membranes and hydrophobic pockets of enzymes, making it a compelling candidate for drug discovery.

While direct studies on this compound are not extensively documented in publicly available literature, this guide will extrapolate from the known biological activities of structurally related 2-acylpyridines and other pyridine derivatives. We will explore its synthetic pathways, hypothesize its potential biological activities, and provide detailed experimental protocols for its investigation.

Predicted Physicochemical Properties of this compound

A preliminary in silico analysis of this compound's structure suggests key physicochemical properties that are crucial for its biological activity and drug-likeness.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~247.38 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | ~4.5 | High lipophilicity may facilitate membrane permeation but could also lead to lower solubility and higher plasma protein binding. |

| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 2 (N in pyridine, O in carbonyl) | Allows for potential interactions with biological targets. |

| Polar Surface Area | ~29.5 Ų | A low polar surface area is generally associated with good cell permeability. |

Synthesis of this compound

The synthesis of 2-acylpyridines can be achieved through various established organic chemistry methodologies. A plausible and efficient route for the synthesis of this compound is outlined below.

Proposed Synthetic Protocol: Grignard Reaction with 2-Cyanopyridine

This protocol involves the reaction of a Grignard reagent, undecylmagnesium bromide, with 2-cyanopyridine, followed by acidic hydrolysis.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromoundecane in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring.

-

The reaction is typically initiated by gentle heating and then maintained at a controlled temperature. The disappearance of the magnesium turnings indicates the formation of undecylmagnesium bromide.

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 2-cyanopyridine in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Hydrolysis:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.

-

This step hydrolyzes the intermediate imine to the desired ketone, this compound.

-

-

Extraction and Purification:

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on pyridine derivatives, this compound is a promising candidate for a range of biological activities.

Antimicrobial and Antifungal Activity

The pyridine scaffold is a common feature in many antimicrobial and antifungal agents.[3] The presence of the long alkyl chain in this compound suggests a potential mechanism involving the disruption of microbial cell membranes.

Hypothesized Mechanism of Action: The lipophilic undecanoyl chain may insert into the lipid bilayer of bacterial or fungal cell membranes, disrupting their integrity and leading to leakage of cellular contents and cell death. The pyridine head group may facilitate interactions with the cell surface.

Experimental Protocol for Evaluation:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[3][4]

-

Include positive (standard antibiotic/antifungal) and negative (no drug) controls.

-

Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Biofilm Inhibition Assay:

-

Grow microbial cultures in microtiter plates in the presence of sub-MIC concentrations of this compound.

-

After incubation, wash the plates to remove non-adherent cells.

-

Stain the remaining biofilm with crystal violet.

-

Quantify the biofilm by measuring the absorbance of the solubilized stain.[5]

-

Diagram of Antimicrobial Action Hypothesis:

Caption: Hypothesized mechanism of antimicrobial action.

Anticancer and Antiproliferative Effects

Numerous pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and histone deacetylases (HDACs), and the induction of apoptosis.[1][6][7]

Potential Molecular Targets and Signaling Pathways:

-

Enzyme Inhibition: The pyridine nitrogen and carbonyl oxygen of this compound can act as coordination sites for metal ions in the active sites of metalloenzymes, such as HDACs. The long alkyl chain could potentially occupy the hydrophobic channel leading to the active site.

-

Induction of Apoptosis: Disruption of mitochondrial membrane potential and activation of caspase cascades are common mechanisms of anticancer drugs.[8]

-

Cell Cycle Arrest: Interference with the cell cycle machinery can halt the proliferation of cancer cells.[7]

Methodologies for In Vitro Assessment:

-

MTT Assay for Cytotoxicity:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates.[1][7]

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

-

Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.

-

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis:

-

Apoptosis: Treat cells with this compound, then stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

-

Cell Cycle: Treat cells, fix them in ethanol, and stain with PI. Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]

-

Diagram of Potential Anticancer Mechanisms:

Caption: Potential anticancer mechanisms of this compound.

Enzyme Inhibition

The ability of pyridine derivatives to inhibit various enzymes is well-documented.[9][10] The structural features of this compound make it a candidate for inhibiting enzymes with hydrophobic binding pockets.

Potential Enzyme Targets:

-

Histone Deacetylases (HDACs): Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. The pyridine and carbonyl groups could potentially coordinate with the zinc ion in the active site, while the undecanoyl chain acts as a hydrophobic cap.[6]

-

Kinases: The pyridine ring can mimic the adenine ring of ATP and form hydrogen bonds in the hinge region of the kinase active site.

-

Nitric Oxide Synthase (NOS): Some aminopyridines are potent inhibitors of inducible NOS (iNOS).[10]

Protocol for a General Enzyme Inhibition Assay:

-

Enzyme and Substrate Preparation: Obtain the purified enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric) upon enzymatic conversion.

-

Assay Procedure:

-

In a microplate, add the enzyme, a buffer solution, and varying concentrations of this compound.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in signal over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Future Directions and Drug Development Potential

Should this compound demonstrate significant biological activity in the assays described, the following steps would be crucial for its development as a potential therapeutic agent.

-

Lead Optimization: Structure-activity relationship (SAR) studies would be necessary to improve potency and selectivity. This could involve modifying the length of the alkyl chain, substituting the pyridine ring, or altering the ketone functionality.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound are essential.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., infection models, tumor xenograft models) is a critical step to validate its therapeutic potential.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential for biological activity. By leveraging the known pharmacology of the pyridine scaffold and considering the unique structural contribution of the undecanoyl side chain, this guide provides a comprehensive framework for its synthesis and biological evaluation. The proposed experimental protocols offer a clear path for researchers to investigate its antimicrobial, anticancer, and enzyme-inhibitory properties, potentially unlocking a new class of therapeutic agents.

References

-

Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]

-

Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Subbagh, H. I. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(13), 8951-8965. [Link]

-

Brito, L. C., & de Oliveira, R. B. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29573-29594. [Link]

-

Kucerova-Chlupacova, M., et al. (2025). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Chemical Biology & Drug Design. [Link]

-

Perez-Villanueva, M., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(14), 5394. [Link]

-

Abdel-Rahman, L. H., et al. (2022). Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. [Link]

-

Ilies, M., & Ilie, C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(4), 1104. [Link]

-

Sanna, M., et al. (2021). Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. ChemMedChem, 16(6), 1014-1025. [Link]

-

Butler, I. R., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Antibiotics, 9(4), 169. [Link]

-

Kim, J., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 59. [Link]

-

Staszak, K., et al. (2020). Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. ResearchGate. [Link]

-

Faraci, W. S., et al. (1995). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 116(6), 2599-2605. [Link]

-

Klayman, D. L., et al. (1983). Antibacterial properties of 2-acetylpyridine-1-oxide thiosemicarbazones. Journal of Medicinal Chemistry, 26(2), 281-284. [Link]

-

Richardson, D. R., & Bernhardt, P. V. (2002). Tuning the antiproliferative activity of biologically active iron chelators: characterization of the coordination chemistry and biological efficacy of 2-acetylpyridine and 2-benzoylpyridine hydrazone ligands. Journal of Biological Inorganic Chemistry, 7(6), 677-689. [Link]

-

Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Research, 30(2), 75-86. [Link]

-

Khan, I., et al. (2021). Profiling of Antifungal Activities and In Silico Studies of Natural Polyphenols from Some Plants. Molecules, 26(23), 7176. [Link]

-

BioNinja. (n.d.). Enzyme Inhibition. Retrieved from [Link]

-

Gholami, M. H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 59-69. [Link]

-

Li, Y., et al. (2018). Antifungal activity, biofilm-controlling effect, and biocompatibility of poly(N-vinyl-2-pyrrolidinone)-grafted denture materials. Journal of Materials Science: Materials in Medicine, 29(10), 154. [Link]

-

Posey, J. C., & Ryabov, A. D. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 52(49), 6567-6569. [Link]

-

El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6543. [Link]

-

Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Research, 30(2), 75-86. [Link]

-

Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]

-

Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. [Link]

-

da Silva, E. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Journal of Medicinal Chemistry, 61(15), 6645-6659. [Link]

-

Gornowicz, A., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9037. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

-

Musonda, C. C., et al. (2009). Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Bioorganic & Medicinal Chemistry Letters, 19(2), 401-405. [Link]

-

Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

-

O'Keefe, B. M., et al. (2014). ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. ResearchGate. [Link]

-

FDA CDER Small Business and Industry Assistance. (2024, December 15). Clinical Pharmacology Considerations for Novel Therapeutic Modalities [Video]. YouTube. [Link]

-

U.S. Food and Drug Administration. (2013). Codevelopment of Two or More New Investigational Drugs for Use in Combination. [Link]

-

Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

-

Kumar, V., et al. (2017). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 7(53), 33445-33455. [Link]

Sources

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal activity, biofilm-controlling effect, and biocompatibility of poly(N-vinyl-2-pyrrolidinone)-grafted denture materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of 2-Undecanoylpyridine: A Proposed Framework for Preclinical Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide outlines a comprehensive strategy for establishing the toxicological profile of 2-Undecanoylpyridine, a novel chemical entity with potential applications in pharmaceutical development. In the absence of extensive public data on this specific molecule, this document serves as a foundational framework, grounded in established regulatory guidelines and expert toxicological principles, to guide its preclinical safety assessment.

Introduction to this compound and the Imperative for Toxicological Profiling

This compound is a pyridine derivative characterized by an undecanoyl side chain. While the biological activity of this specific compound is still under investigation, the broader class of pyridine derivatives exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The potential therapeutic promise of this compound necessitates a thorough evaluation of its safety profile before it can be considered for further development.

The primary objective of this toxicological assessment is to identify potential hazards to human health, determine dose-response relationships for any adverse effects, and establish a safe starting dose for potential first-in-human clinical trials.[5][6] This process is guided by internationally recognized principles of toxicology and regulatory frameworks established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[5][7][8]

A Phased Approach to Toxicological Evaluation

A tiered, systematic approach is proposed to efficiently and ethically characterize the toxicological profile of this compound. This strategy begins with in silico and in vitro assessments to prioritize and guide subsequent in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[9]

Figure 1: A proposed phased workflow for the toxicological assessment of this compound.

Phase 1: Foundational In Silico and In Vitro Assessments

In Silico Profiling